Direct Covalent Reactivity Profile: A Pre-Installed Warhead for Activation-Independent Target Engagement
Unlike the key antiplatelet thienopyridines clopidogrel and prasugrel, which are prodrugs requiring complex, multi-step hepatic CYP450-mediated metabolism for activation, CAS 1182908-09-3 functions as a direct, activation-independent covalent modifier [1]. The chloroacetyl group on the target compound has a verified electrophilic activity, as demonstrated by its application as a broad-spectrum competitor probe in ABPP experiments at a working concentration of 500 µM in a human HEK-293T cell lysate system, where it engaged over 2,900 distinct protein targets with quantifiable binding ratios [2]. In contrast, the parent drug prasugrel shows no direct protein engagement at this level in in vitro lysate systems without prior metabolic activation [1]. This fundamental difference in the mechanism of action directly impacts experimental workflows, eliminating the need for microsomal incubation steps and simplifying the study of direct target engagement.
| Evidence Dimension | Mechanism of Protein Target Engagement |
|---|---|
| Target Compound Data | Direct, activation-independent covalent binding; documented engagement with >2,900 proteins at 500 µM in HEK-293T lysate |
| Comparator Or Baseline | Clopidogrel / Prasugrel: Prodrugs; no direct binding in cell-free systems; require hepatic CYP450 metabolism to generate an active metabolite |
| Quantified Difference | Qualitative mechanistic difference: Direct covalent probe vs. Prodrugs requiring metabolic activation |
| Conditions | Cell-free ABPP assay; Comparative analysis of established pharmacodynamic mechanisms of thienopyridines |
Why This Matters
For researchers developing covalent inhibitors or conducting chemoproteomics, a direct-acting probe is essential for streamlined, reproducible target identification, bypassing the variability and complexity of metabolic activation systems.
- [1] Farid, N. A., et al. (2010). Cytochrome P450-mediated metabolism and drug interactions of prasugrel, a new thienopyridine antiplatelet agent. Drug Metabolism and Disposition, 38(4), 612-618. View Source
- [2] IDRB Lab. (2023). ChemProSquare Database: Details of the Competitor ID LDCM0456. Retrieved from https://chemprosquare.idrblab.net/data/competitor/details/LDCM0456 View Source
